2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid
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Description
The compound “2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid” is a chemical with the molecular formula C23H17F3N2O4S . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C23H17F3N2O4S . Unfortunately, the specific structural details are not available in the search results.Scientific Research Applications
Organic Synthesis and Chemical Properties
The development of new sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone derivatives illustrates the compound's relevance in organic chemistry. These compounds have shown significant physiological properties, such as antioxidant effects and the potential for drug development due to their influence on biological membranes and mitochondrial function (Farzaliyev et al., 2020).
Material Science and Application
In material science, phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, presenting an eco-friendly alternative to conventional phenol-based compounds. This approach has significant implications for developing new materials with potential applications in various domains (Trejo-Machin et al., 2017).
Antimicrobial Research
Exploration into the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones has shown remarkable antibacterial and antifungal activities. These studies contribute to the ongoing search for new antimicrobial agents, highlighting the potential of compounds with similar structures in combating resistant microbial strains (Patel et al., 2010).
Photocatalysis and Environmental Applications
Investigations into photocatalytic properties of compounds on TiO2 have revealed site-selective catalysis for sulfur compounds containing both S or SO2 and COOH groups. This specificity in redox reactions opens up new avenues for environmental applications, such as wastewater treatment and pollution reduction (Somasundaram & Srinivasan, 1996).
Peptide Synthesis
The novel 3-nitro-2-pyridinesulfenyl (Npys) group has been identified as a useful protector and activator of amino and hydroxyl groups for peptide synthesis. This discovery underscores the compound's utility in facilitating peptide bond formation, which is crucial for the development of peptides and proteins with therapeutic potential (Matsueda & Walter, 2009).
Properties
IUPAC Name |
2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O4S/c1-31-18-9-8-14(10-19(18)32-2)17-11-16(23(24,25)26)15(12-27)21(28-17)33-20(22(29)30)13-6-4-3-5-7-13/h3-11,20H,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHSENKCJMDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC(C3=CC=CC=C3)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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